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4-(4-nitrophenoxy)benzyl isonicotinate

Cat. No.: B3541971
M. Wt: 350.3 g/mol
InChI Key: JAGPCRSGVBHVSI-UHFFFAOYSA-N
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Description

Significance of Aromatic Ester Linkages in Advanced Chemical Systems

Aromatic esters are a class of organic compounds characterized by an ester functional group attached to an aromatic ring. numberanalytics.com This structural feature imparts a unique set of physical and chemical properties that make them valuable in a wide range of applications, from fragrances and flavors to pharmaceuticals and polymers. numberanalytics.com

The ester linkage itself is a crucial determinant of the molecule's reactivity and stability. numberanalytics.com Aromatic esters are generally more stable than their aliphatic counterparts due to the electronic influence of the aromatic ring. numberanalytics.com However, they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an alcohol. numberanalytics.com This reactivity is fundamental to their role as intermediates in organic synthesis. numberanalytics.com

Key Properties of Aromatic Esters:

PropertyDescription
Boiling and Melting Points Generally higher than aliphatic esters due to stronger intermolecular forces from the aromatic ring. numberanalytics.com
Solubility Typically soluble in organic solvents and have limited solubility in water. numberanalytics.com
Stability Relatively stable but can be hydrolyzed by acids or bases. numberanalytics.com
Reactivity The ester group is susceptible to nucleophilic attack. numberanalytics.com

Role of Isonicotinic Acid Derivatives in Synthetic and Supramolecular Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine (B92270) with a carboxylic acid group at the 4-position. wikipedia.org Its derivatives are of significant interest in both synthetic and supramolecular chemistry due to the presence of the pyridine nitrogen and the carboxylic acid function. wikipedia.orgchemicalbook.com

In synthetic chemistry, isonicotinic acid and its derivatives serve as versatile building blocks for the synthesis of a wide array of more complex molecules. chemicalbook.com For instance, the carboxylic acid group can be readily converted into esters, amides, and other functional groups. wikipedia.org Isonicotinic acid hydrazide, a key derivative, is a precursor to many compounds with biological activity. researchgate.net

The pyridine nitrogen in isonicotinic acid derivatives provides a coordination site for metal ions. This property is extensively exploited in supramolecular chemistry to construct coordination polymers and metal-organic frameworks (MOFs). wikipedia.org The ability of the isonicotinate (B8489971) ligand to bridge metal centers through both its nitrogen atom and carboxylate group allows for the formation of extended, well-defined structures. wikipedia.org Furthermore, the amide derivatives of isonicotinic acid, such as isonicotinamide, can form robust hydrogen-bonded networks, a key feature in the design of supramolecular assemblies. nih.govresearchgate.net

Applications of Isonicotinic Acid Derivatives:

FieldApplication
Pharmaceuticals Synthesis of drugs like isoniazid (B1672263) (anti-tuberculosis) and dexamethasone (B1670325) isonicotinate (anti-inflammatory). nih.gov
Agrochemicals Used in the manufacturing of various agrochemicals. chemicalbook.com
Supramolecular Chemistry Formation of coordination polymers and metal-organic frameworks (MOFs). wikipedia.org
Catalysis Used as an organocatalyst in multi-component reactions. chemicalbook.com

Functional Implications of Nitrophenyl Ethers in Electronic Structure Modulation

The nitrophenyl ether moiety in 4-(4-nitrophenoxy)benzyl isonicotinate introduces a powerful electron-withdrawing group, the nitro group (-NO2), into the molecular structure. The presence of this group on the phenyl ring has profound implications for the electronic properties of the ether.

The nitro group significantly influences the electron density distribution across the aromatic ring and the ether linkage. This electronic modulation can affect the molecule's reactivity, spectroscopic properties, and potential for intermolecular interactions. For example, the photo-induced dynamics of nitrophenols, which are structurally related to nitrophenyl ethers, have been studied to understand their role in atmospheric chemistry. rsc.org These studies reveal complex electronic relaxation pathways following photoexcitation, highlighting the impact of the nitro group on the molecule's electronic structure. rsc.org

In the context of a larger molecule, the electron-withdrawing nature of the nitrophenyl group can influence the properties of adjacent functional groups. For instance, it can affect the acidity of nearby protons or the susceptibility of the molecule to nucleophilic attack.

Contextualizing Benzyl (B1604629) Ethers and Esters as Versatile Structural Units

The benzyl group is a common and highly versatile structural unit in organic chemistry. organic-chemistry.orgyoutube.com Benzyl ethers and esters are frequently employed as protecting groups for alcohols and carboxylic acids, respectively, during multi-step syntheses. organic-chemistry.orgrsc.org

The popularity of the benzyl group as a protecting group stems from its relative stability to a wide range of reaction conditions and its facile removal under specific, mild conditions. youtube.com Benzyl ethers, for example, can be synthesized via the Williamson ether synthesis and are stable to both acidic and basic conditions. organic-chemistry.orgyoutube.com They can be selectively cleaved by catalytic hydrogenation, a process known as hydrogenolysis, which typically does not affect other functional groups like esters or other types of ethers. youtube.com

Similarly, benzyl esters are used to protect carboxylic acids. rsc.org They can be synthesized through various methods, including the reaction of a carboxylic acid with benzyl alcohol or through palladium-catalyzed C-H acyloxylation of toluene (B28343). organic-chemistry.orgnih.gov The removal of the benzyl ester to regenerate the carboxylic acid can also be achieved through hydrogenolysis. organic-chemistry.org

Beyond their role as protecting groups, the benzyl moiety can also influence the physical properties of a molecule, such as its solubility and crystallinity. Its aromatic nature can also lead to pi-stacking interactions, which can play a role in the formation of supramolecular structures.

Common Methods for Benzyl Ether and Ester Synthesis:

Compound TypeSynthetic Method
Benzyl Ethers Williamson Ether Synthesis (reaction of an alkoxide with benzyl bromide). organic-chemistry.org
Reaction of an alcohol with benzyl trichloroacetimidate (B1259523) under acidic conditions. organic-chemistry.org
Use of 2-benzyloxy-1-methylpyridinium triflate for benzylation under neutral conditions. organic-chemistry.orgbeilstein-journals.org
Benzyl Esters Esterification of carboxylic acids with benzyl alcohol. organic-chemistry.org
Palladium-catalyzed C-H acyloxylation of toluene with carboxylic acids. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2O5 B3541971 4-(4-nitrophenoxy)benzyl isonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-nitrophenoxy)phenyl]methyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5/c22-19(15-9-11-20-12-10-15)25-13-14-1-5-17(6-2-14)26-18-7-3-16(4-8-18)21(23)24/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGPCRSGVBHVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=NC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Diffractional Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

No mass spectrometry data, including molecular ion peak or fragmentation patterns, have been published for 4-(4-nitrophenoxy)benzyl isonicotinate (B8489971).

Further research or de novo synthesis and characterization of the compound would be required to generate the data necessary to fulfill the request.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula.

For 4-(4-nitrophenoxy)benzyl isonicotinate (Chemical Formula: C₂₀H₁₄N₂O₅), the theoretical exact mass would be calculated. An experimental HRMS analysis would aim to match this theoretical mass, providing strong evidence for the compound's identity and purity. The data is typically presented in a table comparing the calculated and found mass values.

Table 1: Hypothetical HRMS Data Presentation This table is for illustrative purposes only, as experimental data is not available.

Ion Calculated Mass (m/z) Found Mass (m/z) Difference (ppm)
[M+H]⁺ 379.0925 N/A N/A

Note: The values in the "Found Mass" and "Difference" columns are marked as "N/A" (Not Available) because the specific experimental data for this compound could not be located in published literature.

Ionization Techniques (e.g., ESI, APCI) for Molecular Ion Detection

To analyze a compound like This compound by mass spectrometry, it must first be ionized. Soft ionization techniques are preferred as they minimize fragmentation and keep the molecule intact, allowing for the clear detection of the molecular ion.

Electrospray Ionization (ESI): ESI is a widely used technique for polar molecules. It would be a suitable method for this compound, likely generating protonated molecules, [M+H]⁺, or adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺. The choice of solvent and its pH can be optimized to promote the formation of a specific ion, which is crucial for accurate mass determination by HRMS. ESI is particularly effective for detecting non-volatile and thermally fragile compounds.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another common technique, often used for molecules of medium polarity that are less amenable to ESI. It involves creating a corona discharge that ionizes the solvent vapor, which in turn transfers a proton to the analyte molecule. This also typically results in the [M+H]⁺ ion.

The selection between ESI and APCI would depend on the physicochemical properties of the compound and the solvent system used for the analysis. In either case, the goal is to efficiently generate a stable molecular ion for subsequent mass analysis.

Single Crystal X-ray Diffraction for Absolute Molecular Structure and Crystal Packing

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique would provide the absolute molecular structure of This compound , confirming its connectivity and stereochemistry. The analysis yields precise data on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

An SC-XRD experiment would produce a detailed geometric table listing all atomic coordinates. From these, precise intramolecular dimensions can be calculated.

Table 2: Expected Bond Lengths and Angles for Analysis This is an illustrative table of the parameters that would be determined. No experimental data is available.

Parameter Type Atoms Involved (Example) Expected Data Type
Bond Length C=O (ester carbonyl) Angstroms (Å)
Bond Length C-O (ester ether) Angstroms (Å)
Bond Length N-O (nitro group) Angstroms (Å)
Bond Angle O-C-O (ester group) Degrees (°)
Bond Angle C-N-C (pyridine ring) Degrees (°)

This data would be invaluable for understanding the electronic effects within the molecule, such as the influence of the electron-withdrawing nitro group on the phenoxy ring and the geometry of the ester linkage.

Elucidation of Supramolecular Synthons and Hydrogen Bonding Networks

Beyond the individual molecule, SC-XRD reveals how molecules pack together in the crystal. This is governed by intermolecular forces such as hydrogen bonds, π-π stacking, and van der Waals interactions.

For This compound , the analysis would focus on identifying key supramolecular synthons—reliable and predictable non-covalent interactions. Potential interactions would include:

Weak Hydrogen Bonds: The nitrogen atom of the isonicotinate ring could act as a hydrogen bond acceptor for weak C-H···N interactions from neighboring aromatic or methylene (B1212753) (CH₂) groups.

π-π Stacking: The multiple aromatic rings (nitrophenoxy, benzyl (B1604629), and isonicotinate) create opportunities for π-π stacking interactions, which would play a significant role in the crystal packing.

A detailed crystallographic report would include tables of hydrogen bond geometries and descriptions of the resulting packing motifs (e.g., chains, sheets, or 3D networks).

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. researchgate.net A primary step in any computational analysis is geometry optimization, where DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311G(d,p)), are employed to find the lowest energy, most stable three-dimensional conformation of the molecule. researchgate.net Once the optimized geometry is obtained, a wealth of electronic properties can be calculated to predict the molecule's behavior.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity and electronic transitions. semanticscholar.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. arabjchem.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. For 4-(4-nitrophenoxy)benzyl isonicotinate (B8489971), the presence of the electron-withdrawing nitrophenyl group and the extended π-conjugation is expected to result in a relatively narrow frontier orbital gap, signifying that charge transfer interactions are likely to occur within the molecule.

The spatial distribution of these orbitals is also revealing. In push-pull systems like this, the HOMO is typically localized on the electron-donating portion of the molecule, whereas the LUMO is concentrated on the electron-accepting moiety. For this compound, the HOMO is expected to be distributed across the benzyl (B1604629) isonicotinate and ether linkage, while the LUMO would be predominantly located on the 4-nitrophenoxy group, particularly centered on the nitro group. This separation facilitates electronic transitions and is key to understanding the molecule's optical properties.

Table 1: Representative HOMO-LUMO Gap Energies for Structurally Related Compounds Calculated via DFT

This table illustrates typical values for compounds containing similar functional groups, as direct data for the target compound is not available.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate-5.99-2.233.76
N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide-6.21-2.144.07
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-6.31-2.613.70 researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the charge distribution on a molecule's surface, thereby predicting its reactive behavior. The MEP map illustrates regions of negative and positive electrostatic potential, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.

For 4-(4-nitrophenoxy)benzyl isonicotinate, the MEP map would be expected to show:

Negative Potential (Red/Yellow): These regions, rich in electrons, are prime targets for electrophiles. They would be concentrated around the highly electronegative oxygen atoms of the nitro group and the carbonyl oxygen of the isonicotinate ester. The nitrogen atom of the pyridine (B92270) ring also represents a site of negative potential.

Positive Potential (Blue): These electron-deficient areas are susceptible to nucleophilic attack. Such regions would primarily be located around the hydrogen atoms of the aromatic rings.

This visual information is crucial for predicting intermolecular interactions, including hydrogen bonding and reactions with biological macromolecules.

Natural Bond Orbital (NBO) analysis translates complex wavefunctions into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. This method provides detailed insights into intramolecular charge transfer, electron delocalization, and the stabilizing effects of hyperconjugation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating excited states. It allows for the prediction of electronic absorption spectra (UV-Vis) and provides a framework for understanding the photophysical processes that occur after a molecule absorbs light, such as intramolecular charge transfer. researchgate.net

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities seen in an experimental UV-Vis spectrum. For a conjugated system like this compound, the calculations would likely predict strong absorption bands in the UV-Vis region.

These absorptions are typically due to π → π* transitions. The primary transition would involve the promotion of an electron from the HOMO to the LUMO. Given the spatial separation of the FMOs, this HOMO-LUMO transition would have a significant charge-transfer character.

Table 2: Predicted vs. Experimental UV-Vis Absorption Maxima for Related Nitroaromatic Compounds

This table demonstrates the accuracy of TD-DFT in predicting absorption spectra for molecules with similar electronic features.

CompoundCalculated λ_max (nm)Experimental λ_max (nm)Source
(2Z, 5Z)-2-((2-nitrophenyl)allylidene)thiazolidin-4-one405.85406
4-dimethylamino-4′-nitrobiphenyl (DNBP)Not specified~380-400 (in CHCl3)

Intramolecular Charge Transfer (ICT) is a critical photophysical process in molecules containing electronically linked donor and acceptor groups. Upon photoexcitation, a significant redistribution of electron density occurs, moving from the donor part to the acceptor part, creating an excited state with a much larger dipole moment than the ground state.

The structure of this compound is a classic "push-pull" system, primed for ICT. The nitrophenoxy moiety serves as a powerful electron acceptor, while the benzyl isonicotinate fragment acts as the donor. TD-DFT calculations can model this process by analyzing the electron density difference between the ground and excited states. Such analysis would visualize the depletion of electron density on the donor fragment and its accumulation on the acceptor fragment upon excitation. This ICT character is responsible for many of the interesting photophysical properties of such molecules, including their sensitivity to solvent polarity.

Theoretical Studies on Non-linear Optical (NLO) Properties

Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in modern technologies like optical data storage and signal processing. wikipedia.org The NLO response in these molecules typically arises from a specific molecular architecture: an electron-donating group and an electron-accepting group connected by a π-conjugated system. This "push-pull" setup facilitates intramolecular charge transfer (ICT), which is fundamental to the NLO phenomenon. wikipedia.org The compound this compound possesses such a framework, with the nitrophenyl group acting as a strong electron acceptor and the isonicotinate moiety, along with the benzyl and phenoxy groups, forming the donor and π-bridge system.

Theoretical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules. By solving the electronic structure of the molecule, we can determine its response to an external electric field, which is quantified by polarizability (α) and hyperpolarizability (β) tensors.

The NLO properties of a molecule are determined by its response to an applied external electric field. This response is described by the induced dipole moment, which can be expressed as a power series of the electric field strength. The coefficients of this series are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is the primary determinant of second-order NLO activity.

Computational methods, such as those implemented in quantum chemistry software packages, can calculate these properties. A typical approach involves optimizing the molecular geometry at a suitable level of theory, often DFT with a functional like B3LYP or M06, and a sufficiently flexible basis set, such as 6-311++G(d,p). chemrxiv.org Following geometry optimization, the polarizability and hyperpolarizability tensors are computed.

The key values derived from these tensors are the average polarizability (<α>) and the total first hyperpolarizability (β_total). The total hyperpolarizability is calculated from the individual tensor components (β_xxx, β_xxy, β_xyy, etc.) using the following equation:

β_total = ( (β_xxx + β_xyy + β_xzz)² + (β_yyy + β_yzz + β_yxx)² + (β_zzz + β_zxx + β_zyy)² )^½

Disclaimer: The following table contains hypothetical data for illustrative purposes. These values are representative of what might be expected for a molecule with the structure of this compound, based on computational studies of similar organic NLO compounds, but have not been experimentally or computationally verified for this specific molecule.

Table 1: Hypothetical Calculated NLO Properties of this compound

Parameter Value (esu)
Average Polarizability (<α>) 2.95 x 10⁻²³

This interactive table is based on hypothetical data for illustrative purposes.

The predicted NLO response of this compound is intrinsically linked to its molecular structure. The key features contributing to its potential NLO activity are:

Electron Acceptor: The nitro group (-NO₂) on the phenoxy moiety is a powerful electron-withdrawing group. It serves as the primary electron sink for the intramolecular charge transfer process.

π-Conjugated Bridge: The system of two phenyl rings connected by an ether linkage provides a pathway for electron delocalization. This π-bridge allows for efficient charge transfer from the donor to the acceptor end of the molecule.

Electron Donor: The isonicotinate group, while not a classic strong donor, along with the benzyl ring system, acts as the electron-rich part of the molecule, initiating the "push" of electron density across the π-bridge.

Solvent Effects on Electronic Transitions via Continuum Solvation Models (e.g., IEFPCM)

The electronic properties of a molecule, particularly its electronic absorption spectrum, can be significantly influenced by its environment. Solvents can stabilize the ground state and the excited state of a molecule to different extents, leading to shifts in the absorption maxima (solvatochromism). Continuum solvation models are a computationally efficient way to account for these effects.

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method. amercrystalassn.org In this model, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. amercrystalassn.org The solute's electron distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, altering its electronic structure. This approach allows for the calculation of electronic transition energies in different solvents, which can then be compared to experimental UV-Vis spectra.

Time-Dependent Density Functional Theory (TD-DFT) combined with the IEFPCM model is the standard approach for simulating UV-Vis spectra in solution. By performing TD-DFT calculations in various solvents (represented by their dielectric constants), one can predict the wavelength of maximum absorption (λ_max) and how it shifts with solvent polarity.

Disclaimer: The following table contains hypothetical data for illustrative purposes. These values are representative of what might be expected for this compound based on its structure and typical solvatochromic effects observed for similar molecules, but have not been experimentally or computationally verified.

Table 2: Hypothetical Solvent Effects on the Primary ICT Absorption Band of this compound

Solvent Dielectric Constant (ε) Calculated λ_max (nm)
n-Hexane 1.88 315
Dichloromethane 8.93 328
Acetonitrile (B52724) 35.69 335

This interactive table is based on hypothetical data for illustrative purposes.

The expected trend is a red-shift (bathochromic shift) in λ_max as the solvent polarity increases. This is because the excited state of a donor-acceptor molecule is typically more polar than the ground state. A more polar solvent will stabilize the polar excited state more effectively than the ground state, thus lowering the energy gap for the electronic transition.

Quantum Theory of Atoms in Molecules (QTAIM) for Interatomic Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. wikipedia.orgpitt.edu This theory is based on the topology of the electron density (ρ(r)), a physically observable quantity. By analyzing the gradient vector field of the electron density, one can identify critical points where the gradient is zero. These critical points are used to define atoms, bonds, rings, and cages. nih.gov

A key element in QTAIM is the bond critical point (BCP), a point of minimum electron density along the path of maximum electron density between two bonded nuclei (the bond path). pitt.eduresearchgate.net The properties of the electron density at the BCP provide profound insights into the nature of the interatomic interaction. Important QTAIM parameters at a BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond order; higher values indicate a stronger bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions (covalent bonds), where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) is typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces), where electron density is depleted in the internuclear region. researchgate.net

Total Energy Density (H(r)) : The sign of H(r) can also help to distinguish the degree of covalent character. A negative H(r) indicates a significant covalent contribution to the interaction.

A QTAIM analysis of this compound would allow for a quantitative description of all the covalent bonds (e.g., C-C, C-O, N-O) and potential non-covalent interactions within the molecule.

Disclaimer: The following table contains hypothetical data for illustrative purposes. These values are representative of what would be expected from a QTAIM analysis on a molecule like this compound, but have not been computationally verified for this specific compound.

Table 3: Hypothetical QTAIM Topological Parameters for Selected Bond Critical Points (BCPs) in this compound

Bond Electron Density (ρ(r)) (a.u.) Laplacian (∇²ρ(r)) (a.u.) Total Energy Density (H(r)) (a.u.) Interaction Type
C-C (Aromatic) 0.295 -0.780 -0.285 Covalent
C-O (Ether) 0.210 -0.450 -0.150 Polar Covalent
N-O (Nitro) 0.450 +0.950 +0.120 Polar Covalent

This interactive table is based on hypothetical data for illustrative purposes.

This analysis would precisely characterize the strength and nature of the key linkages that define the molecule's structure and electronic properties, such as the polar covalent nature of the bonds within the nitro and ester groups, and the shared interactions within the aromatic rings.

Reactivity and Mechanistic Studies

Hydrolytic Stability of the Ester Linkage Under Various Conditions

The hydrolysis of such ester linkages typically follows apparent first-order kinetics. nih.govresearchgate.net The degradation is significantly influenced by pH, with the reaction being catalyzed by hydroxide (B78521) ions (OH⁻). nih.govresearchgate.net This indicates that the ester bond is more susceptible to cleavage under alkaline conditions. The pH-rate profile for the degradation of the similar compound benzyl (B1604629) nicotinate (B505614) shows a sharp increase in the rate of hydrolysis as the pH moves into the alkaline range. nih.gov

Temperature also plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature leads to a higher rate of degradation, a relationship described by the Arrhenius equation. nih.govresearchgate.net For benzyl nicotinate, studies conducted at temperatures ranging from 50 to 80°C demonstrated this temperature dependence. researchgate.net Furthermore, the stability of the ester can be enhanced by the inclusion of co-solvents like glycerol (B35011) or polyethylene (B3416737) glycol 400 in aqueous solutions, which can decrease the degradation rate. nih.govresearchgate.net

Aminolysis Reactions of the Isonicotinate (B8489971) Moiety

The reaction of the isonicotinate ester with amines, known as aminolysis, is a key transformation that converts the ester into an amide. chemistrysteps.com This nucleophilic substitution reaction has been studied for closely related compounds, such as 4-nitrophenyl isonicotinate, providing significant insights into the reaction mechanism. researchgate.netpsu.edu The reaction is generally understood to proceed through a stepwise mechanism involving a tetrahedral intermediate. psu.edu

Kinetic studies on the aminolysis of 4-nitrophenyl isonicotinate with various cyclic secondary amines in acetonitrile (B52724) have shown that the reaction mechanism is dependent on the basicity of the amine. researchgate.netresearcher.life

With Strongly Basic Amines: For reactions involving highly basic amines like piperidine, the plots of the observed rate constant (k_obsd) versus amine concentration are linear. This suggests a simpler reaction pathway where the initial nucleophilic attack of the amine on the ester's carbonyl carbon is the rate-determining step. researchgate.netresearcher.life

With Weakly Basic Amines: In contrast, when less basic amines such as morpholine (B109124) or piperazine (B1678402) are used, the plots of k_obsd versus amine concentration show an upward curve. researchgate.netresearcher.life This curvature indicates a more complex mechanism involving two pathways: an uncatalyzed route and a catalyzed route. The reaction proceeds through a zwitterionic tetrahedral intermediate (T±). In the catalyzed route, a second molecule of the amine acts as a general base, deprotonating the intermediate to form an anionic tetrahedral intermediate (T⁻), which then expels the leaving group. researchgate.net

This change in the rate-determining step (RDS) from formation of the tetrahedral intermediate for highly basic amines to its breakdown for less basic amines is a common feature in the aminolysis of esters. nih.gov

Interactive Table: Kinetic Data for Aminolysis of 4-Nitrophenyl Isonicotinate with Secondary Amines in Acetonitrile

AminepKa (in MeCN)Rate Constant (k_nuc, M⁻¹s⁻¹)Reaction Order
Piperidine18.921.21 x 10³Linear
3-Methylpiperidine19.151.70 x 10³Linear
Morpholine16.611.83Upward Curve
Piperazine16.330.90Upward Curve

Data adapted from studies on 4-nitrophenyl isonicotinate, a closely related analog. researchgate.net

Brønsted-type plots, which correlate the logarithm of the rate constant (log k) with the pKa of the nucleophilic amine, are powerful tools for elucidating reaction mechanisms. researchgate.net For the aminolysis of 4-nitrophenyl isonicotinate in aqueous solution, the Brønsted-type plot is linear with a high β_nuc value of 0.92. psu.edu

A high β_nuc value (typically > 0.5) is indicative of a significant development of positive charge on the nitrogen atom of the amine in the transition state. This supports a stepwise mechanism where the breakdown of the tetrahedral intermediate to form the products is the rate-determining step. psu.edunih.gov The large β_nuc value suggests that the bond between the nitrogen and the carbonyl carbon is substantially formed in the transition state leading to the intermediate. psu.edu For the reactions in acetonitrile, separate Brønsted plots for the uncatalyzed (k₂) and catalyzed (k₃) pathways for weakly basic amines yield β_nuc values of 0.99 and 0.69, respectively, further detailing the mechanistic landscape. researchgate.net

Reduction Chemistry of the Nitro Group to Amino Functionality

The conversion of the aromatic nitro group in 4-(4-nitrophenoxy)benzyl isonicotinate to an amino group is a synthetically important transformation. The key challenge is to achieve this reduction selectively without affecting the sensitive ester and ether linkages present in the molecule.

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. google.comgoogle.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst.

Catalysts: Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. mdpi.com These catalysts are highly effective, often allowing the reaction to proceed under mild conditions of temperature and pressure. organic-chemistry.org

Mechanism: The reaction occurs on the surface of the metal catalyst, where molecular hydrogen is adsorbed and activated. The nitro group is then sequentially reduced, typically proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine. google.comgoogle.com The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer products. google.comgoogle.com

Selectivity: Catalytic hydrogenation is generally highly chemoselective for the reduction of the nitro group over ester functionalities, making it a suitable method for this molecule. d-nb.info

Besides catalytic hydrogenation, other methods have been developed for the selective reduction of nitro groups in the presence of other reducible functional groups like esters. organic-chemistry.orgd-nb.info

Transfer Hydrogenation: This method uses a hydrogen donor molecule in conjunction with a metal catalyst, avoiding the need for high-pressure hydrogen gas. Common hydrogen donors include ammonium (B1175870) formate, hydrazine (B178648), and formic acid. mdpi.com An efficient system using Fe/CaCl₂ with hydrazine hydrate (B1144303) as the hydrogen source has demonstrated excellent chemoselectivity for reducing nitroarenes while leaving ester groups intact. organic-chemistry.org

Metal/Acid Systems: Historically, metals like iron, zinc, or tin in acidic media (Béchamp reduction) have been used. d-nb.info While effective, these methods often require harsh conditions and can lack selectivity.

Sodium Borohydride (B1222165) with Additives: Sodium borohydride (NaBH₄) itself is a mild reducing agent and does not typically reduce nitro groups or esters. jsynthchem.com However, its reactivity can be enhanced by additives. A system of NaBH₄ combined with iron(II) chloride (FeCl₂) has been shown to be a highly effective and chemoselective method for reducing aromatic nitro compounds to amines in excellent yields, without affecting ester groups. d-nb.info This protocol is practical and avoids the use of hazardous reagents or high-pressure equipment. d-nb.info

Reactions Involving the Pyridine (B92270) Nitrogen (e.g., Quaternization, Coordination)

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophilic center and a site for coordination with metal ions. These characteristics allow for a range of chemical transformations, including quaternization and the formation of coordination complexes.

Quaternization

The nitrogen atom of the pyridine ring can readily undergo quaternization by reacting with alkylating agents. This reaction involves the nucleophilic attack of the pyridine nitrogen on an electrophilic carbon atom of an alkyl halide or a similar reagent, resulting in the formation of a positively charged N-alkylpyridinium salt. researcher.lifeosti.govquimicaorganica.org The reactivity in these SN2 reactions is influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. researcher.lifegoogle.com

For instance, treatment of this compound with primary alkyl halides, such as methyl iodide or ethyl bromide, in a suitable solvent like acetonitrile or dimethylformamide (DMF), would be expected to yield the corresponding N-alkylpyridinium halide salts. quimicaorganica.orggoogle.com The resulting pyridinium (B92312) salts are often crystalline solids and exhibit increased solubility in polar solvents compared to the parent molecule. jst.go.jp This transformation provides a versatile handle for modifying the molecule's properties or for its application as a precursor in further synthetic steps. researchgate.netresearcher.lifersc.org

The general scheme for the quaternization reaction is as follows:

Figure 1: General reaction scheme for the quaternization of the pyridine nitrogen in this compound.

Below is a table summarizing hypothetical quaternization reactions with various alkylating agents.

ReagentSolventTemperature (°C)ProductHypothetical Yield (%)
Methyl IodideAcetonitrile251-Methyl-4-((4-(4-nitrophenoxy)benzyloxy)carbonyl)pyridin-1-ium iodide95
Ethyl BromideDMF501-Ethyl-4-((4-(4-nitrophenoxy)benzyloxy)carbonyl)pyridin-1-ium bromide92
Benzyl ChlorideToluene (B28343)801-Benzyl-4-((4-(4-nitrophenoxy)benzyloxy)carbonyl)pyridin-1-ium chloride88
Propargyl BromideAcetone401-(Prop-2-yn-1-yl)-4-((4-(4-nitrophenoxy)benzyloxy)carbonyl)pyridin-1-ium bromide90

Coordination Chemistry

The pyridine nitrogen and, potentially, the carbonyl oxygen atoms of the ester group, can act as ligands to coordinate with a variety of transition metals. wikipedia.orgwikipedia.org Isonicotinate ligands are well-documented in coordination chemistry, typically binding to metal centers through the nitrogen atom in a monodentate fashion. acs.org This coordination leads to the formation of metal-organic complexes with diverse geometries and properties. rsc.org

The coordination of this compound with metal salts such as copper(II) chloride, cobalt(II) nitrate, or platinum(II) chloride would likely result in complexes where the pyridine nitrogen donates its lone pair to the metal center. acs.orgnih.govresearchgate.net The stoichiometry of the resulting complex (e.g., ML2Cl2, where M is the metal and L is the ligand) and its geometry (e.g., tetrahedral, square planar, or octahedral) would depend on the metal ion, its oxidation state, and the reaction conditions. wikipedia.org The formation of these complexes can be confirmed by techniques such as X-ray crystallography and infrared spectroscopy, where a shift in the C=N stretching frequency of the pyridine ring would be observed upon coordination.

For example, reacting the compound with a metal salt like palladium(II) chloride in a suitable solvent could yield a square planar complex, a common geometry for Pd(II).

Figure 2: Hypothetical coordination of this compound to a Palladium(II) center.

The resulting metal complexes could exhibit interesting catalytic or material properties, a field of extensive research for pyridine-containing ligands. rsc.orgrsc.org

Cleavage and Derivatization of the Phenoxy Ether Linkage

The ether linkage in this compound, specifically the C-O bond between the nitrophenyl and benzyl groups, is a key site for potential cleavage and derivatization. The reactivity of this bond is significantly influenced by the presence of the electron-withdrawing nitro group in the para position on the phenoxy ring.

Cleavage via Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org This activation makes the carbon atom attached to the ether oxygen highly electrophilic. Consequently, the phenoxy ether bond can be cleaved by the attack of strong nucleophiles. nih.govlibretexts.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to expel the benzyloxy-isonicotinate moiety as a leaving group. youtube.com

A variety of nucleophiles can be employed for this transformation, leading to a diverse range of derivatized products. For instance, reaction with an alkoxide, such as sodium methoxide, would yield 1-methoxy-4-nitrobenzene, while reaction with an amine, like piperidine, would result in N-(4-nitrophenyl)piperidine. nih.gov This pathway offers a strategic method for functionalizing the nitrophenyl portion of the molecule.

Figure 3: General mechanism for the SNAr-mediated cleavage of the phenoxy ether linkage.

The table below details plausible SNAr reactions and their corresponding products.

NucleophileSolventConditionsAromatic ProductHypothetical Yield (%)
Sodium Methoxide (NaOMe)MethanolReflux1-Methoxy-4-nitrobenzene85
Sodium Hydrosulfide (NaSH)DMF80 °C4-Nitrothiophenol78
PiperidineDMSO100 °C1-(4-Nitrophenyl)piperidine82
Sodium Azide (NaN3)DMF90 °C1-Azido-4-nitrobenzene88

Other Cleavage Methods

While SNAr is a primary pathway, other methods reported for the cleavage of diaryl or benzyl aryl ethers could potentially be applied. These include reductive cleavage methods using reagents like triethylsilane in the presence of a base, or transition-metal-free protocols that can rupture C-O bonds. researchgate.net Furthermore, photoredox catalysis has emerged as a mild technique for cleaving diaryl ethers. researchgate.net The cleavage of nitrobenzyl ethers, which share some structural similarity, has also been achieved under specific oxidative or reductive conditions, suggesting that the benzyl C-O bond could also be a target for cleavage under different sets of reagents. nih.govnih.gov Electrochemical methods also present a modern approach for the cleavage of C–O bonds in diaryl ethers under mild conditions. rsc.org The choice of method would determine which side of the ether linkage is functionalized, providing synthetic flexibility.

Coordination Chemistry of Isonicotinato Containing Ligands

Design Principles for Ligands Incorporating Isonicotinate (B8489971) Moieties

The design of ligands is a foundational aspect of coordination chemistry, allowing for the control of a transition metal's reactivity and the resulting complex's structure. researchgate.net In ligands containing isonicotinate, the number and nature of coordinating atoms, the ligand's rigidity, and the electronic influence of substituents are primary considerations. researchgate.net The structure of 4-(4-nitrophenoxy)benzyl isonicotinate is designed to offer multiple coordination sites and electronic modulation through its substituent groups.

The term denticity refers to the number of donor atoms in a ligand that bind to a central metal ion. wikipedia.orgunacademy.com Isonicotinic acid (ina) and its ester derivatives are archetypal linkers in the construction of coordination networks due to their varied coordination modes. nih.gov The isonicotinate moiety can function as a monodentate ligand, coordinating through either the pyridine (B92270) nitrogen or one of the carboxylate oxygen atoms. More commonly, it acts as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional structures. nih.govnih.gov

The flexibility of the isonicotinate ligand allows it to adopt several coordination geometries, which is a key factor in the formation of diverse polynuclear architectures. researchgate.net For instance, copper(II) isonicotinates have been shown to form structures ranging from discrete 0D molecules to complex 3D networks, demonstrating the ligand's versatility. nih.gov The specific coordination mode adopted often depends on the metal ion, the reaction conditions, and the presence of other ancillary ligands. nih.gov

Table 1: Potential Coordination Modes of the Isonicotinate Moiety

Coordination Mode Description Donor Atom(s) Potential Structure
Monodentate Binds to a single metal center. Pyridine Nitrogen Discrete Complex
Monodentate Binds to a single metal center. Carboxylate Oxygen Discrete Complex
Bidentate Chelating Binds to a single metal center through two atoms. Pyridine N and Carboxylate O Strained 4-membered ring (less common)
Bidentate Bridging Links two metal centers. Pyridine N and Carboxylate O Coordination Polymer

Substituents play a critical role in modulating the electronic properties of a ligand, which in turn affects the stability and characteristics of the resulting metal complex. pku.edu.cnmdpi.com In this compound, the phenoxy group introduces conformational flexibility, while the nitro group has a significant electronic impact.

The nitro group (NO₂) is a strong electron-withdrawing group. nih.govnih.gov Its presence on the phenoxy ring is expected to decrease the electron density across the entire ligand framework through inductive and resonance effects. researchgate.net This reduction in electron density can lower the basicity of the pyridine nitrogen, potentially weakening its coordination bond with a metal center. Conversely, the electron-withdrawing nature of the nitro group can stabilize the benzimidazole (B57391) ring in related compounds, influencing the electronic environment of the metal center. nih.gov This stabilization can facilitate the formation of stable metal complexes and influence their reactivity. researchgate.net The presence of such substituents can also impact the electronic and optical properties of materials derived from these ligands. researchgate.net The synthesis of related Schiff base metal complexes with nitrophenyl and phenoxy groups has been reported, highlighting the interest in these functional moieties. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with isonicotinate-based ligands typically involves the reaction of the ligand with a suitable metal salt under controlled conditions. The characterization of these complexes is essential to confirm their formation and elucidate their structural and physical properties.

The synthesis of coordination compounds often involves the direct reaction of a ligand and a metal salt in a suitable solvent, sometimes under reflux to ensure completion. nih.gov For example, a common method involves dissolving the ligand in an alcohol like ethanol (B145695) and adding an aqueous or alcoholic solution of the metal salt, followed by heating. nih.gov

Stoichiometric control—the precise ratio of metal ions to ligands—is a critical parameter that dictates the coordination number and the type of complex formed. osti.govrsc.org By adjusting the metal-to-ligand ratio, one can preferentially form different species, such as ML₁, ML₂, or ML₃ complexes. osti.gov This control is crucial because the coordination number and stoichiometry directly influence the structure, stability, and properties of the final assembly. osti.govnih.govunivie.ac.at For instance, reactions of thiosemicarbazones with metal salts in a 1:2 molar ratio yielded bis-ligand iron(III) and cobalt(III) complexes, whereas a 1:1 ratio produced mono-ligand nickel(II), zinc(II), and palladium(II) complexes. nih.gov

The geometric arrangement of ligands around a central metal ion is known as the coordination geometry. wikipedia.org This geometry is determined primarily by the coordination number of the metal ion. libretexts.orglibretexts.org Common geometries for transition metal complexes include tetrahedral and square planar for four-coordinate complexes, trigonal bipyramidal and square pyramidal for five-coordinate complexes, and octahedral for six-coordinate complexes. libretexts.orglibretexts.org

Table 2: Common Coordination Numbers and Geometries for Transition Metal Complexes

Coordination Number Molecular Geometry Example Complex Reference(s)
4 Tetrahedral [Zn(CN)₄]²⁻ libretexts.org
4 Square Planar [NiCl₄]²⁻, [Pt(NH₃)₂Cl₂] libretexts.org
5 Trigonal Bipyramidal [CoCl₅]²⁻ libretexts.org
5 Square Pyramidal [VO(CN)₄]²⁻ libretexts.org

Electronic and Spectroscopic Properties of Metal-Ligand Complexes

The formation of a metal-ligand complex leads to new electronic and spectroscopic properties that are distinct from those of the free ligand and metal ion. These properties arise from the interaction between the metal's d-orbitals and the ligand's molecular orbitals. pku.edu.cn

Upon coordination of a ligand like this compound to a transition metal, changes in the electronic spectra (UV-Visible) are expected. researchgate.net These spectra are often characterized by the appearance of new absorption bands corresponding to d-d transitions within the metal center and metal-to-ligand (MLCT) or ligand-to-metal (LMCT) charge-transfer transitions. nih.gov The energy of these transitions provides insight into the electronic structure of the complex. youtube.com

In an octahedral complex, the metal's five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dyz, dxz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy difference between these sets is denoted as Δo (the ligand field splitting energy), and its magnitude determines whether a complex is high-spin or low-spin. libretexts.org In tetrahedral complexes, the splitting pattern is inverted and smaller, with the e set being lower in energy than the t₂ set. libretexts.org

The presence of conjugated π-systems and functional groups like the nitro group can impart photoluminescence properties to the ligands, which may be enhanced or altered upon coordination to a metal ion. researchgate.netnih.gov The restriction of intramolecular rotations and vibrations upon complexation often leads to enhanced emission intensity. researchgate.net The electronic properties of the ligands, such as their electron-donating or withdrawing capabilities, are crucial in determining the electron density of the metal's d-orbitals and, consequently, the redox properties and catalytic activity of the complex. pku.edu.cn

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Formula
This compound -
Isonicotinic acid ina
4-acetylpyridine 4-acpy
[Cu(ina)₂(4-acpy)]ₙ 1
N'-(2-cyanoacetyl)isonicotinohydrazide H₂L
2-(4-nitrophenyl)-1H-benzimidazole NBI
N-(4-nitrobenzyl) benzene-1,2-diamine NBD
5-(4-nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol HL
2,6-bis(3'-oxide-1'-oxyl-4',4',5',5'-tetramethylimidazolin-2'-yl)pyridine 2,6-NITpy
Ni(2,6-NITpy)₂₂ 1 (in context of ref figshare.com)
Co(2,6-NITpy)₂₂ 2 (in context of ref figshare.com)
Zn(2,6-NITpy)₂₂ 3 (in context of ref figshare.com)
Mn(2,6-NITpy)₂₂ 4 (in context of ref figshare.com)
Cu(2,6-NITpy)₂₂ 5 (in context of ref figshare.com)
4-nitro-3-pyrazolecarboxylic acid -
Vanadyl acetylacetonate VO(acac)₂
Tris(ethylenediamine)chromium(III) nitrate Cr(en)₃₃
Hexaaquacobalt(II) chloride [Co(H₂O)₆]Cl₂
Potassium hexachloroplatinate(IV) K₂[PtCl₆]
Tetracyanozincate(II) [Zn(CN)₄]²⁻

Ligand Field Effects on UV-Vis Absorption

The electronic absorption spectra of coordination compounds containing isonicotinato ligands are significantly influenced by the interaction between the metal ion and the ligands, an effect described by Ligand Field Theory (LFT). LFT, an extension of molecular orbital theory, considers the energetic changes of the metal's d-orbitals upon coordination. wikipedia.orglibretexts.org The nature of the ligand, the metal ion's identity and oxidation state, and the coordination geometry all play a crucial role in determining the energies of the electronic transitions observed in the ultraviolet-visible (UV-Vis) spectrum. numberanalytics.comrsc.org

In isonicotinate complexes, the ligand field gives rise to d-d transitions and charge-transfer bands. The d-d transitions, which involve the promotion of an electron from a lower-energy d-orbital to a higher-energy d-orbital, are often weak as they are Laporte-forbidden in centrosymmetric complexes. nih.gov The energy of these transitions is a direct measure of the ligand field splitting parameter, Δ. The position of the isonicotinate ligand in the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, influences the magnitude of Δ.

Charge-transfer transitions, which can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT), are typically much more intense than d-d transitions as they are not subject to the same selection rules. nih.gov In complexes with isonicotinate ligands, which possess an extended π-system, both types of charge transfer are possible. The UV-Vis spectrum of free isonicotinic acid shows characteristic absorption maxima at approximately 214 nm and 264 nm. sielc.com Upon coordination to a metal ion, these bands can shift, and new charge-transfer bands may appear. For instance, in a terbium-mercury isonicotinate complex, the UV-Vis spectrum shows a characteristic absorption peak for the isonicotinate ligand. researchgate.net The coordination interaction can lead to a more extensive π → π* conjugated system compared to the free ligand. researchgate.net

The table below presents UV-Vis absorption data for isonicotinic acid and one of its complexes, illustrating the effect of coordination on the electronic absorption spectrum.

Table 1: UV-Vis Absorption Data for Isonicotinic Acid and a Coordination Complex

Compound Absorption Maxima (λmax) Reference
Isonicotinic Acid 214 nm, 264 nm sielc.com
[Tb(HIA)₂(IA)(H₂O)₂(HgCl₂)]n(nHgCl₄)·3nH₂O Not specified, but spectrum provided researchgate.net

Luminescence and Photophysical Behavior in Coordination Environments

Lanthanide complexes with isonicotinate ligands have been synthesized and their luminescent properties studied. For example, europium (Eu³⁺) and terbium (Tb³⁺) complexes of isonicotinate display characteristic sharp emission bands corresponding to the f-f electronic transitions of the lanthanide ions. nih.govacs.orgacs.org The luminescence of these complexes can be influenced by the coordination environment, including the presence of solvent molecules. researchgate.net For instance, the luminescence of Eu³⁺ and Tb³⁺ complexes with p-nitrobenzoic acid, a related ligand, is affected by the presence of water molecules. researchgate.net

Transition metal complexes with isonicotinate ligands can also be luminescent. Rhenium(I) polypyridine complexes coordinated to an ethyl-isonicotinate ligand have been shown to exhibit luminescence that is dependent on the polypyridine moiety. researchgate.net The photophysical properties of such complexes can be tuned by modifying the ligand structure. sdu.dknih.gov For example, in a series of isostructural d⁶ metal complexes, the energetic order of metal-to-ligand charge transfer (MLCT) and metal-centered (MC) states could be controlled by varying the metal and the ligand, which in turn dictates the luminescence properties. sdu.dknih.gov

The table below summarizes the photophysical data for some representative isonicotinato-containing coordination compounds.

Table 2: Photophysical Data for Selected Isonicotinato-Containing Complexes

Complex Metal Ion Emission Type Key Findings Reference
[(L²)₂Eu(H₂O)₄][NO₃] (L² = isonicotinate) Eu³⁺ f-f transitions Characteristic Eu³⁺ emission nih.govacs.orgacs.org
[(L²)₂Tb(H₂O)₄][NO₃] (L² = isonicotinate) Tb³⁺ f-f transitions Characteristic Tb³⁺ emission nih.govacs.orgacs.org
fac-[Re(L)(Am₂phen)(CO)₃]⁰/⁺ (L = ethyl-isonicotinate) Re(I) MLCT Luminescence depends on polypyridine moiety researchgate.net
[Dy(HIA)₃(H₂O)₂]₂n · 2nHgCl₄ · nHgCl₅ · nH₃O · 3nH₂O Dy³⁺ Yellow photoluminescence Emission from ⁴F₉/₂ → ⁶H₁₃/₂ transition researchgate.netsemanticscholar.org

Photophysical and Optoelectronic Properties of the Compound and Its Structural Analogues

UV-Visible Absorption Spectroscopy for Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental technique to probe the electronic transitions within a molecule. For "4-(4-nitrophenoxy)benzyl isonicotinate (B8489971)," the spectrum is expected to be dominated by transitions involving the π-electron systems of the aromatic rings and the non-bonding electrons on the oxygen and nitrogen atoms.

The electronic absorption spectrum of "4-(4-nitrophenoxy)benzyl isonicotinate" is anticipated to display characteristic bands corresponding to both π→π* and n→π* transitions. youtube.com

π→π Transitions:* These are typically high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com The conjugated systems of the nitrophenyl and benzyl (B1604629) isonicotinate portions of the molecule are the primary contributors to these transitions. The presence of the electron-withdrawing nitro group (-NO2) and the isonicotinate group, along with the electron-donating ether oxygen, creates a "push-pull" like system that can lead to strong absorption bands. ufg.br In similar aromatic compounds, these transitions are often observed in the UV region. libretexts.org

The "push-pull" nature of "this compound," featuring an electron-donating phenoxy group and an electron-withdrawing nitrophenyl moiety, suggests a significant potential for intramolecular charge transfer (ICT). ufg.brrsc.org This phenomenon is often manifested through solvatochromism, where the position of the absorption bands changes with the polarity of the solvent.

Upon photoexcitation, there is a redistribution of electron density from the electron-rich part of the molecule (the phenoxy-benzyl moiety) to the electron-deficient part (the nitrophenyl ring). This excited state is expected to have a larger dipole moment than the ground state. In polar solvents, this more polar excited state is stabilized to a greater extent than the ground state, leading to a red shift (bathochromic shift) in the absorption maximum. Conversely, in nonpolar solvents, this stabilization is less pronounced. The study of such solvatochromic shifts provides valuable insights into the nature and extent of ICT. rsc.org In analogous push-pull systems, this charge transfer character is a dominant feature of their photophysics. ufg.br

Table 1: Expected Solvatochromic Behavior of the Intramolecular Charge Transfer (ICT) Band of this compound

Solvent PolarityExpected Shift in λmaxRationale
Nonpolar (e.g., Hexane)Shorter Wavelength (Blue-shifted)Minimal stabilization of the polar ICT excited state.
Polar Aprotic (e.g., Acetonitrile)Intermediate WavelengthModerate stabilization of the ICT excited state.
Polar Protic (e.g., Ethanol)Longer Wavelength (Red-shifted)Strong stabilization of the polar ICT excited state through dipole-dipole interactions and hydrogen bonding.

Fluorescence and Emission Spectroscopy

Fluorescence spectroscopy provides information about the relaxation pathways of the molecule from its excited state back to the ground state. The emission properties of "this compound" are intrinsically linked to the nature of its lowest excited singlet state.

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. For molecules with significant ICT character, the quantum yield can be highly sensitive to the solvent environment. In many push-pull systems, the quantum yield is often higher in nonpolar solvents and decreases in polar solvents. This is because polar solvents can stabilize the charge-separated ICT state, which may have a greater propensity for non-radiative decay pathways (like internal conversion or intersystem crossing) back to the ground state, thus quenching the fluorescence. rsc.org

Furthermore, the presence of the nitro group can also lead to efficient intersystem crossing to the triplet state, which would further decrease the fluorescence quantum yield. The flexibility of the ether linkage could also contribute to non-radiative decay through vibrational and rotational motions. Therefore, the emission efficiency of "this compound" is expected to be a complex function of solvent polarity and temperature.

The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states. For "this compound," the occurrence of ICT upon excitation would lead to a more polar excited state with a different equilibrium geometry. This reorganization of the molecule and the surrounding solvent molecules results in a loss of energy, contributing to a large Stokes shift.

The magnitude of the Stokes shift is expected to increase with solvent polarity. In polar solvents, the excited state is more stabilized, lowering its energy before emission occurs, thus increasing the energy gap between absorption and emission.

Time-resolved fluorescence spectroscopy can be used to measure the excited-state lifetime (τF), which is the average time the molecule spends in the excited state before returning to the ground state. For molecules exhibiting ICT, the excited-state lifetime can also be solvent-dependent.

In nonpolar solvents, a relatively longer lifetime might be observed. However, in polar solvents, the stabilization of the ICT state can open up faster non-radiative decay channels, leading to a shortening of the excited-state lifetime. mdpi.com In some push-pull systems, dual fluorescence may be observed, corresponding to emission from a locally excited (LE) state and the ICT state. Time-resolved spectroscopy would be crucial in distinguishing these different emitting species and understanding the dynamics of their interconversion. rsc.org For instance, studies on similar systems have revealed excited state lifetimes on the order of picoseconds to nanoseconds, reflecting these complex decay pathways. mdpi.com

Non-linear Optical (NLO) Activity Assessment

The non-linear optical response of a material describes its behavior under intense electromagnetic fields, such as those from a laser. In such conditions, the polarization of the material does not respond linearly to the strength of the electric field, leading to a host of phenomena with significant technological applications. For organic molecules like this compound, the NLO properties are intrinsically linked to their molecular structure, particularly the arrangement of electron-rich (donor) and electron-deficient (acceptor) groups connected by a π-conjugated system.

A powerful experimental method for determining the first hyperpolarizability (β) of a molecule, a key figure of merit for second-order NLO activity, is Hyper-Rayleigh Scattering (HRS). This technique involves irradiating a solution of the compound with a high-intensity laser and detecting the scattered light at twice the incident frequency (second-harmonic generation). Unlike other methods, HRS does not require the molecules to be oriented in an external electric field, making it particularly suitable for the characterization of non-centrosymmetric and ionic species in solution.

The intensity of the HRS signal is directly proportional to the square of the first hyperpolarizability (β) of the molecules in the solution. By comparing the HRS intensity of the sample to that of a known standard (often a solvent like chloroform (B151607) or a well-characterized NLO molecule like p-nitroaniline), the β value of the compound under investigation can be determined. For a molecule like this compound, HRS measurements would provide critical insights into its intrinsic molecular NLO properties.

No specific experimental Hyper-Rayleigh Scattering data for this compound is publicly available in the searched literature. The table below is a hypothetical representation of how such data would be presented.

ParameterHypothetical ValueUnits
First Hyperpolarizability (β) 150 x 10⁻³⁰esu
Measurement Wavelength 1064nm
Solvent Chloroform-
Reference Standard p-Nitroaniline-

This table is for illustrative purposes only, as specific experimental values for this compound were not found in the available search results.

The magnitude of the NLO response in organic molecules is highly dependent on their chemical structure. For compounds in the family of this compound, several structural features are critical for optimizing the first hyperpolarizability (β):

Strength of Donor and Acceptor Groups: The combination of a strong electron-withdrawing group (the nitro group) and the electron-donating character of other parts of the molecule is fundamental. The efficiency of the intramolecular charge transfer is directly related to the strength of these groups.

π-Conjugated Bridge: The length and nature of the conjugated system connecting the donor and acceptor moieties play a crucial role. A longer, more planar π-system generally leads to a larger β value as it allows for more effective delocalization of electrons. In this molecule, the two phenyl rings linked by an ether oxygen atom form this bridge.

Theoretical calculations, such as those based on Density Functional Theory (DFT), are often employed to predict and understand these structure-property relationships. Such studies can elucidate the electronic transitions responsible for the NLO activity and guide the rational design of new molecules with enhanced properties.

Potential in Optoelectronic Material Science (excluding biological applications)

The unique electronic properties of molecules like this compound make them promising candidates for a variety of applications in optoelectronic material science. Their ability to interact with and modify light at the molecular level is the foundation for their potential use in advanced devices.

The combination of a significant NLO response and the potential for chemical modification suggests that this compound and its structural analogues could be incorporated into polymer matrices or grown as single crystals for applications such as:

Second-Harmonic Generation (SHG): Materials with high β values can be used for frequency doubling of laser light. This is crucial for developing compact, solid-state laser systems that emit in the visible or UV regions of the spectrum.

Electro-Optic Modulators: These devices use an external electric field to change the refractive index of a material. Molecules with large hyperpolarizabilities can lead to more efficient modulators, which are key components in optical telecommunications and data processing.

Optical Switching: The NLO properties can be harnessed to create all-optical switches, where one light beam is used to control the intensity or path of another. This is a fundamental building block for future optical computing technologies.

The synthesis of derivatives of this compound with tailored properties, such as improved thermal stability and processability, is a key area of research for realizing these potential applications.

Potential ApplicationRelevant Property
Second-Harmonic Generation High First Hyperpolarizability (β)
Electro-Optic Modulators Large Electro-Optic Coefficient
Optical Data Storage Photosensitivity and Refractive Index Change
Optical Limiting Non-linear Absorption

Supramolecular Chemistry and Solid State Studies

Applications in Materials Science and Advanced Chemical Synthesis

Design of Photoactive Materials Incorporating Nitrophenoxy Chromophores

While the nitrophenoxy group is a known chromophore, no research could be located that specifically employs 4-(4-nitrophenoxy)benzyl isonicotinate (B8489971) in the design or synthesis of photoactive materials. There are no published findings on its photophysical properties, such as absorption or emission spectra, or its application in materials designed to interact with light.

Synthetic Utility as an Activated Ester for Specific Chemical Transformations

The potential of 4-(4-nitrophenoxy)benzyl isonicotinate as an activated ester for chemical transformations like acylation has not been explored in the available scientific literature. There are no reports of its use as a reagent in non-biological acylation reactions or other specific chemical transformations.

Due to the absence of research findings for "this compound" in the specified applications, no data tables with research findings can be generated.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 4-(4-nitrophenoxy)benzyl isonicotinate (B8489971) can be envisaged as a two-step process: the formation of the diaryl ether precursor, 4-(4-nitrophenoxy)benzyl alcohol, followed by its esterification with isonicotinic acid. Future research could focus on optimizing this pathway with an emphasis on novel and sustainable methods.

The diaryl ether linkage is typically formed via nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann condensation reactions. In the context of sustainability, catalyst-free SNAr reactions are of particular interest. These reactions are often possible when one of the aromatic rings is activated by a strong electron-withdrawing group, such as the nitro group present in the target molecule.

For the subsequent esterification, the classic Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a well-established method. google.comorganic-chemistry.orgmasterorganicchemistry.commdpi.com However, this reaction is reversible, and often requires a large excess of one reactant or the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com Future investigations could explore more sustainable catalytic systems to improve efficiency and reduce waste. This includes the use of solid acid catalysts, which can be easily recovered and reused, or enzymatic catalysis. organic-chemistry.org Transesterification, using an alkyl isonicotinate with 4-(4-nitrophenoxy)benzyl alcohol, represents another viable and potentially more sustainable route, especially if catalyzed by efficient and recyclable catalysts. nih.gov

Table 1: Potential Sustainable Synthetic Methodologies for 4-(4-nitrophenoxy)benzyl isonicotinate

Reaction StepMethodPotential AdvantagesKey Research Focus
Diaryl Ether Formation Catalyst-free SNArAvoids transition metal catalysts, high atom economy.Optimization of reaction conditions (solvent, base, temperature) for high yield.
Ullmann CondensationBroad substrate scope. nih.govDevelopment of recyclable copper catalysts and milder reaction conditions.
Esterification Fischer-Speier with Solid Acid CatalystCatalyst reusability, reduced corrosion and waste. organic-chemistry.orgScreening of various solid acids (e.g., zeolites, ion-exchange resins) for optimal activity.
Enzymatic EsterificationHigh selectivity, mild conditions, environmentally benign.Identification of suitable lipases and optimization of reaction medium.
TransesterificationCan be driven to completion with volatile alcohol removal. nih.govDevelopment of efficient catalysts for the specific substrates.

Deeper Mechanistic Understanding of Complex Reactions

A more profound understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and yields.

For the diaryl ether formation via an SNAr pathway, the reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The presence of the para-nitro group is essential for stabilizing this intermediate, thereby facilitating the nucleophilic attack. Future mechanistic studies could involve computational modeling to elucidate the transition state energies and the effect of different leaving groups on the aryl halide precursor.

In the case of the Ullmann condensation, the mechanism is thought to involve copper(I) and copper(III) intermediates. organic-chemistry.org A detailed mechanistic investigation for this specific substrate combination could provide insights into the role of ligands in stabilizing the copper catalyst and preventing side reactions.

For the Fischer-Speier esterification, the mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commdpi.com While the general mechanism is well-understood, kinetic studies and computational modeling of the esterification of 4-(4-nitrophenoxy)benzyl alcohol could reveal the electronic effects of the diaryl ether moiety on the reaction rate and equilibrium. organic-chemistry.org

Tailoring Electronic and Photophysical Properties Through Substituent Effects

Future research could systematically explore how modifications to this structure affect its properties. For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups would allow for a fine-tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, would alter its absorption and emission characteristics.

Computational studies, particularly using Time-Dependent Density Functional Theory (TD-DFT), would be invaluable in predicting the effects of such substitutions on the electronic transitions and photophysical properties. nih.govelsevierpure.comresearchgate.net Experimental validation through UV-Vis and fluorescence spectroscopy would then provide a comprehensive understanding of the structure-property relationships.

Table 2: Predicted Influence of Substituents on the Properties of Diaryl Ether Analogs

Substituent at para-position of phenoxy ringExpected Effect on Electron DensityPredicted Impact on Absorption Maximum (λmax)Potential Application Area
-NO2 (original)Strongly electron-withdrawingShift towards longer wavelengths (red-shift)Nonlinear optics nih.gov
-CNElectron-withdrawingRed-shiftOrganic electronics
-OCH3Electron-donatingShift towards shorter wavelengths (blue-shift)Fluorescent probes
-N(CH3)2Strongly electron-donatingSignificant blue-shiftMaterials for light-emitting diodes

Development of Advanced Computational Models for Predictive Design

Advanced computational modeling offers a powerful tool for the predictive design of novel molecules based on the this compound scaffold. Density Functional Theory (DFT) can be employed to calculate various molecular properties, including optimized geometries, electronic structures, and vibrational frequencies. nih.govelsevierpure.comresearchgate.net

Future research in this area could focus on developing robust computational models that can accurately predict the material properties of derivatives of the target compound. For example, DFT calculations can be used to estimate the polarizability and hyperpolarizability of these molecules, which are key parameters for assessing their potential in nonlinear optical (NLO) applications. researchgate.net The strong electron-withdrawing nature of the nitro group suggests that such compounds could exhibit significant NLO properties. nih.gov

Furthermore, computational models could be developed to predict the solid-state packing of these molecules, which is crucial for understanding and designing materials with specific bulk properties, such as charge transport characteristics for applications in organic electronics.

Integration into Multi-component Chemical Systems for Emerging Material Applications (excluding biological applications)

The unique structure of this compound makes it an interesting candidate for integration into multi-component chemical systems for various material applications.

One promising avenue of research is the incorporation of this molecule as a monomer in the synthesis of novel polymers. For example, if the isonicotinate ester were to be replaced with a diacid or other bifunctional group, it could be polymerized to form poly(aryl ether)s. Such polymers are known for their high thermal stability and excellent mechanical properties. nsf.govmdpi.comresearchgate.net The presence of the polar nitro group could enhance the dielectric properties of these polymers, making them potentially useful as high-temperature resistant dielectric materials. mdpi.comresearchgate.net

Another area of exploration is the use of this compound or its derivatives as building blocks for the construction of porous organic frameworks (POFs) or metal-organic frameworks (MOFs). The rigid structure of the diaryl ether backbone and the potential for coordination through the isonicotinate nitrogen atom could lead to the formation of porous materials with high surface areas and tunable pore sizes. rsc.org Such materials have potential applications in gas storage and separation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-nitrophenoxy)benzyl isonicotinate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Utilize factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial experiment can identify interactions between these variables and optimize yield . Couple this with separation technologies (e.g., HPLC or membrane filtration) to isolate intermediates and final products . Monitor nitro-group stability during synthesis, as nitrophenoxy derivatives are prone to reduction under acidic/basic conditions .

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • FT-IR : Confirm ester (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) groups.
  • NMR : Analyze aromatic proton coupling patterns (e.g., para-substituted nitrophenoxy group) .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with a C18 column .

Q. What stability studies are critical for ensuring reproducibility in biological assays?

  • Methodological Answer : Conduct accelerated degradation studies under varied pH (e.g., 1.2, 7.4) and temperatures (25–60°C). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Note that the nitrophenoxy group may hydrolyze under alkaline conditions, requiring pH-controlled storage .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported biological activities of 4-(4-nitrophenoxy)benzyl derivatives?

  • Methodological Answer :

  • Step 1 : Perform a systematic review of existing data to identify conflicting results (e.g., antimicrobial vs. cytotoxic effects) .
  • Step 2 : Design comparative assays using isogenic cell lines or enzyme isoforms to isolate target-specific effects .
  • Step 3 : Apply molecular docking to assess binding affinity variations caused by nitro-group orientation in active sites .

Q. What computational strategies are effective in predicting the compound’s reactivity in novel chemical environments?

  • Methodological Answer :

  • DFT Calculations : Model electron density around the nitro group to predict susceptibility to nucleophilic attack .
  • MD Simulations : Simulate solvent interactions (e.g., DMSO vs. water) to guide solvent selection for synthesis .

Q. How can researchers address discrepancies in spectroscopic data for nitroaromatic compounds like this derivative?

  • Methodological Answer :

  • Hypothesis : Contradictions may arise from tautomerism or crystallographic polymorphism.
  • Validation : Use variable-temperature NMR to detect tautomeric shifts . Perform XRD on single crystals to confirm solid-state structure .

Q. What theoretical frameworks guide the design of analogs with enhanced pharmacological properties?

  • Methodological Answer :

  • Framework 1 : Structure-Activity Relationship (SAR) models linking nitro-group position to bioactivity .
  • Framework 2 : Retrosynthetic analysis prioritizing modular intermediates (e.g., benzyl isonicotinate core) for diversification .

Q. How should researchers design experiments to evaluate the compound’s potential in material science applications?

  • Methodological Answer :

  • Step 1 : Test thermal stability via TGA (decomposition onset >200°C suggests suitability for high-temperature polymers) .
  • Step 2 : Measure electronic properties (e.g., HOMO-LUMO gap via UV-Vis) to assess utility in optoelectronics .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., LC-MS + NMR) and align findings with established theoretical models (e.g., Hammett constants for nitro-group effects) .
  • Ethical Replication : When replicating studies, document batch-to-batch variability in synthesis and use standardized biological assay protocols (e.g., CLSI guidelines for antimicrobial testing) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.